molecular formula C9H14O4 B13637916 3-(3-Methoxypropanoyl)dihydro-2H-pyran-4(3H)-one

3-(3-Methoxypropanoyl)dihydro-2H-pyran-4(3H)-one

Cat. No.: B13637916
M. Wt: 186.20 g/mol
InChI Key: VQLCNDPWMGIYHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxypropanoyl)dihydro-2H-pyran-4(3H)-one is an organic compound that belongs to the class of dihydropyrans. This compound is characterized by a pyran ring that is partially saturated, with a methoxypropanoyl group attached to it. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxypropanoyl)dihydro-2H-pyran-4(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of dihydropyran with methoxypropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxypropanoyl)dihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(3-Methoxypropanoyl)dihydro-2H-pyran-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism by which 3-(3-Methoxypropanoyl)dihydro-2H-pyran-4(3H)-one exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: A related compound with a similar pyran ring structure but lacking the methoxypropanoyl group.

    Tetrahydropyran: Another similar compound with a fully saturated pyran ring.

    2,3-Dihydropyran: A compound with a different substitution pattern on the pyran ring.

Uniqueness

3-(3-Methoxypropanoyl)dihydro-2H-pyran-4(3H)-one is unique due to the presence of the methoxypropanoyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

3-(3-methoxypropanoyl)oxan-4-one

InChI

InChI=1S/C9H14O4/c1-12-4-2-8(10)7-6-13-5-3-9(7)11/h7H,2-6H2,1H3

InChI Key

VQLCNDPWMGIYHJ-UHFFFAOYSA-N

Canonical SMILES

COCCC(=O)C1COCCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.